molecular formula C12H23NO3S B7078647 2-ethoxy-N-(3-ethylsulfinylcyclohexyl)acetamide

2-ethoxy-N-(3-ethylsulfinylcyclohexyl)acetamide

Cat. No.: B7078647
M. Wt: 261.38 g/mol
InChI Key: SDHOODFILWSHDU-UHFFFAOYSA-N
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Description

2-ethoxy-N-(3-ethylsulfinylcyclohexyl)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes an ethoxy group, an ethylsulfinyl group, and a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(3-ethylsulfinylcyclohexyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Ethylsulfinyl Group: The ethylsulfinyl group is introduced via a sulfoxidation reaction, where an ethylsulfide precursor is oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where an alcohol precursor reacts with an ethylating agent like ethyl iodide.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine precursor reacts with an acylating agent like acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of suitable solvents, catalysts, and reaction conditions to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(3-ethylsulfinylcyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfinyl group can be further oxidized to form a sulfone group using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed

    Oxidation: Formation of sulfone derivatives

    Reduction: Formation of sulfide derivatives

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

2-ethoxy-N-(3-ethylsulfinylcyclohexyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(3-ethylsulfinylcyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, modulating their activity.

    Pathways Involved: Influencing signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-N-(3-ethylsulfinylcyclohexyl)thieno[2,3-d]pyrimidin-4-amine
  • Phenoxy acetamide derivatives

Uniqueness

2-ethoxy-N-(3-ethylsulfinylcyclohexyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and potential therapeutic applications.

Properties

IUPAC Name

2-ethoxy-N-(3-ethylsulfinylcyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3S/c1-3-16-9-12(14)13-10-6-5-7-11(8-10)17(15)4-2/h10-11H,3-9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHOODFILWSHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1CCCC(C1)S(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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